N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a combination of triazole, pyrazole, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Chloro-6-Fluorobenzyl Group: This step involves the alkylation of the triazole ring using 2-chloro-6-fluorobenzyl chloride.
Formation of the Pyrazole Ring: This can be synthesized through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives at the chloro or fluoro positions.
Scientific Research Applications
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, leading to changes in their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzyl alcohol
- 1-(2-Chloro-6-fluorobenzyl)-N-isopropyl-4-piperidinecarboxamide
Uniqueness
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of triazole, pyrazole, and sulfonamide functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-1-ethylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN6O2S/c1-2-21-7-10(6-18-21)25(23,24)20-14-17-9-22(19-14)8-11-12(15)4-3-5-13(11)16/h3-7,9H,2,8H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEAMOVNHVINIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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